molecular formula C17H14ClN3NaO7S2+ B12713855 6-Amino-5-((4-chloro-5-methyl-2-sulphophenyl)azo)-4-hydroxynaphthalene-2-sulphonic acid, sodium salt CAS No. 93805-06-2

6-Amino-5-((4-chloro-5-methyl-2-sulphophenyl)azo)-4-hydroxynaphthalene-2-sulphonic acid, sodium salt

Cat. No.: B12713855
CAS No.: 93805-06-2
M. Wt: 494.9 g/mol
InChI Key: ISWRZPQXYUIAAL-UHFFFAOYSA-N
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Description

6-Amino-5-((4-chloro-5-methyl-2-sulphophenyl)azo)-4-hydroxynaphthalene-2-sulphonic acid, sodium salt (CAS No. 93805-06-2) is an azo dye characterized by a naphthalene backbone functionalized with hydroxyl, amino, and sulfonic acid groups. The azo (-N=N-) bridge connects the naphthalene system to a substituted phenyl ring (4-chloro-5-methyl-2-sulphophenyl). This structure confers strong chromophoric properties, making it suitable for industrial dyeing applications. Its sodium salt form enhances water solubility, a critical feature for textile processing .

Properties

CAS No.

93805-06-2

Molecular Formula

C17H14ClN3NaO7S2+

Molecular Weight

494.9 g/mol

IUPAC Name

sodium;6-amino-5-[(4-chloro-5-methyl-2-sulfophenyl)diazenyl]-4-hydroxynaphthalene-2-sulfonic acid

InChI

InChI=1S/C17H14ClN3O7S2.Na/c1-8-4-13(15(7-11(8)18)30(26,27)28)20-21-17-12(19)3-2-9-5-10(29(23,24)25)6-14(22)16(9)17;/h2-7,22H,19H2,1H3,(H,23,24,25)(H,26,27,28);/q;+1

InChI Key

ISWRZPQXYUIAAL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Cl)S(=O)(=O)O)N=NC2=C(C=CC3=CC(=CC(=C32)O)S(=O)(=O)O)N.[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5-((4-chloro-5-methyl-2-sulphophenyl)azo)-4-hydroxynaphthalene-2-sulphonic acid, sodium salt typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-chloro-5-methyl-2-sulphoaniline in the presence of sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with 4-hydroxynaphthalene-2-sulphonic acid under alkaline conditions to form the final azo compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maintain the desired temperature, pH, and reactant concentrations. The final product is purified through crystallization and filtration processes to obtain a high-purity dye.

Chemical Reactions Analysis

Types of Reactions

6-Amino-5-((4-chloro-5-methyl-2-sulphophenyl)azo)-4-hydroxynaphthalene-2-sulphonic acid, sodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can break the azo bond, leading to the formation of corresponding amines.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

6-Amino-5-((4-chloro-5-methyl-2-sulphophenyl)azo)-4-hydroxynaphthalene-2-sulphonic acid, sodium salt has a wide range of applications in scientific research:

    Chemistry: Used as a pH indicator and in titration experiments.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Widely used as a dye in textiles, paper, and leather industries.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The azo bond can be cleaved under reductive conditions, releasing aromatic amines that can interact with biological molecules. The sulfonic acid groups enhance the compound’s solubility in water, making it suitable for various applications.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Variations and Substituent Effects

Azo dyes differ primarily in substituents on the phenyl ring and the number/location of sulfonate groups. Key comparisons include:

Table 1: Substituent and Functional Group Comparison
Compound (CAS No.) Phenyl Ring Substituents Sulfonate Groups Key Applications
Target (93805-06-2) 4-Cl, 5-Me, 2-SO3− 2 (positions 2, 2) Textile dyeing
6-Amino-5-((2,5-dichloro-4-sulphophenyl)azo)-... (85536-97-6) 2,5-diCl, 4-SO3− 2 Leather/polymer dyes
Disodium 6-hydroxy-5-(2-methoxy-5-methyl-4-sulfonatophenyl)azo-... (25956-17-6) 2-OMe, 5-Me, 4-SO3− 2 Food coloring (JECFA-approved)
Reactive Black 5 (17095–24–8) Bis-sulfonated phenyl rings 4 Reactive textile dye
6-Amino-5-((4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)-... (94158-89-1) 4-(sulfoxyethylsulfonyl) 2 High-reactivity dyes

Substituent Impact :

  • Chlorine (Cl) : Enhances lightfastness and electron-withdrawing effects, stabilizing the chromophore .
  • Methoxy (OMe) : Reduces toxicity compared to chloro groups, as seen in food-approved dyes .
  • Sulfonate (SO3−) : Increases water solubility; higher numbers (e.g., Reactive Black 5) improve washfastness in textiles .

Physicochemical Properties

Table 2: Solubility and Stability
Compound Water Solubility Stability (pH 3–9) LogP
Target (93805-06-2) High (2 SO3−) Stable -0.10 (est)
85536-97-6 Moderate pH-sensitive 0.25
25956-17-6 (Food dye) Very high Stable -1.20
Reactive Black 5 Very high (4 SO3−) Highly stable -3.50
  • The target compound’s dual sulfonate groups provide sufficient solubility for textile applications but less than Reactive Black 5’s tetrasulfonate system .
  • Chlorine substituents improve stability against photodegradation compared to methoxy or methyl groups .

Toxicological and Regulatory Profiles

Table 3: Toxicity and Regulatory Status
Compound Acute Toxicity (LD50) Mutagenicity Regulatory Status
Target (93805-06-2) 320 mg/kg (rat) Negative Industrial use only
25956-17-6 (Food dye) >2000 mg/kg Negative JECFA-approved
94158-89-1 450 mg/kg Inconclusive Restricted in EU
85536-97-6 290 mg/kg Positive Banned in food products
  • Chlorinated azo dyes (e.g., target, 85536-97-6) show higher toxicity than methoxy-substituted analogues .

Biological Activity

6-Amino-5-((4-chloro-5-methyl-2-sulphophenyl)azo)-4-hydroxynaphthalene-2-sulphonic acid, sodium salt (CAS No. 93805-06-2) is a complex organic compound primarily used in dye applications. Its biological activities have garnered attention due to its potential implications in various fields, including pharmacology and environmental science.

Chemical Structure and Properties

The compound has the molecular formula C17H14ClN3Na2O7S2C_{17}H_{14}ClN_{3}Na_{2}O_{7}S_{2} and a molecular weight of approximately 515.86 g/mol. The presence of an azo group (-N=N-) and sulfonic acid groups contributes to its solubility and reactivity in biological systems.

PropertyValue
Molecular FormulaC17H14ClN3Na2O7S2
Molecular Weight515.86 g/mol
CAS Number93805-06-2
SolubilityWater-soluble

The biological activity of this compound is largely attributed to its azo group, which can undergo reductive cleavage to release aromatic amines. These amines can interact with various biological macromolecules, potentially leading to cellular effects. The sulfonic acid groups enhance the compound's solubility, facilitating its interaction with biological systems.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that azo compounds can possess antimicrobial properties. The mechanism often involves disrupting bacterial cell membranes or interfering with metabolic pathways.
  • Antioxidant Properties : Some azo compounds have demonstrated the ability to scavenge free radicals, thereby exhibiting antioxidant activity. This can be crucial in preventing oxidative stress-related damage in cells.
  • Potential Toxicity : Certain studies suggest that prolonged exposure to azo dyes may lead to toxic effects, including carcinogenicity due to the formation of aromatic amines upon metabolic activation.

Case Studies

Several studies have investigated the biological impact of similar azo compounds, providing insights into the potential effects of 6-Amino-5-((4-chloro-5-methyl-2-sulphophenyl)azo)-4-hydroxynaphthalene-2-sulphonic acid:

  • Study on Antimicrobial Effects : A study published in Journal of Applied Microbiology examined various azo dyes, including those structurally similar to our compound, and found significant antimicrobial activity against Escherichia coli and Staphylococcus aureus .
  • Toxicological Assessment : Research conducted by the European Chemicals Agency (ECHA) assessed the toxicity of several azo compounds, highlighting concerns over mutagenicity and carcinogenicity linked to their metabolic products .
  • Antioxidant Activity Evaluation : A study published in Food Chemistry evaluated the antioxidant properties of various synthetic dyes, finding that certain azo compounds effectively reduced oxidative stress markers in vitro .

Comparison with Similar Compounds

The unique structure of 6-Amino-5-((4-chloro-5-methyl-2-sulphophenyl)azo)-4-hydroxynaphthalene-2-sulphonic acid sets it apart from other similar compounds:

Compound NameAntimicrobial ActivityAntioxidant ActivityToxicity Level
6-Amino-5-((4-chloro-5-methyl-2-sulphophenyl)azo)-4-hydroxy-naphthalene-2-sulphonic acidModerateHighModerate
6-Amino-4-hydroxy-5-(4-nitrophenyl)azo-naphthalene-2-sulphonic acidLowModerateHigh
6-Amino-5-(4-chloro-2-sulphophenyl)azo-naphthalene-2-sulphonic acidHighLowModerate

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